molecular formula C21H20N2O2 B11695412 1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B11695412
M. Wt: 332.4 g/mol
InChI Key: XBTMSTNRBIQWHK-UHFFFAOYSA-N
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Description

1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the naphthoquinone family. This compound is known for its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. The naphthoquinone core is a common motif in many biologically active molecules, making this compound of significant interest for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves nucleophilic substitution reactions. One common method is the nucleophilic replacement of hydrogen, chlorine, nitro, or sulfo groups in the corresponding 1-substituted 3H-naphtho[1,2,3-de]quinoline-2,7-diones . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides, amines, and acids are employed under suitable conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with molecular targets such as kinases. For instance, it acts as an ATP-binding site inhibitor of GSK-3, interfering with the kinase’s activity and thereby modulating various cellular pathways . The compound’s structure allows it to form hydrogen bonds and other interactions with the active site of the enzyme, leading to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

16-(butylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione

InChI

InChI=1S/C21H20N2O2/c1-3-4-12-22-19-18-13-8-5-6-9-14(13)20(24)15-10-7-11-16(17(15)18)23(2)21(19)25/h5-11,22H,3-4,12H2,1-2H3

InChI Key

XBTMSTNRBIQWHK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C

Origin of Product

United States

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